N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine
Overview
Description
N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a trifluoromethyl group, a morpholino group, and a carboxamidine group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine typically involves multi-step organic reactions. One common method starts with the preparation of 3-morpholino-5-(trifluoromethyl)pyridine, which is then converted to the carboxamidine derivative through a series of reactions involving nitration, reduction, and amidation.
Nitration: The starting material, 3-morpholino-5-(trifluoromethyl)pyridine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting amine is reacted with an appropriate amidine reagent, such as cyanamide, under basic conditions to form the carboxamidine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamidine group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and carboxamidine groups can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamidine can be compared with other similar compounds such as:
N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxamidine group.
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamidine group.
N-Hydroxy-3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxylate: Features a carboxylate group instead of a carboxamidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N'-hydroxy-3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O2/c12-11(13,14)7-5-8(18-1-3-20-4-2-18)9(16-6-7)10(15)17-19/h5-6,19H,1-4H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGGHKHJZXQGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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